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Compound of Interest

Compound Name: Teriflunomide

Cat. No.: B1194450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Teriflunomide in primary

microglia cell culture, summarizing its effects on microglial function and providing detailed

protocols for experimental use.

Teriflunomide, an oral immunomodulatory drug approved for relapsing-remitting multiple

sclerosis, has demonstrated direct effects on central nervous system (CNS) resident cells,

including microglia.[1][2] Its primary mechanism of action is the selective and reversible

inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is

crucial for de novo pyrimidine synthesis.[3][4] This inhibition curtails the proliferation of rapidly

dividing cells, such as activated lymphocytes, and also impacts microglial functions.[3][4]

Effects on Microglia
Teriflunomide exerts several key effects on primary microglia in vitro:

Anti-proliferative Effects: At higher, physiologically relevant concentrations (e.g., 5 μM),

Teriflunomide significantly reduces microglial proliferation.[3][5] This effect is linked to the

upregulation of DHODH expression in activated microglia, making them susceptible to its

inhibition.[3]

Modulation of Inflammatory Responses: Teriflunomide alters the cytokine profile of

activated microglia, promoting a shift from a pro-inflammatory to a more anti-inflammatory
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state. It decreases the production of pro-inflammatory mediators while increasing the

secretion of the anti-inflammatory cytokine IL-10.[1][2]

Minimal Impact on Viability and Phagocytosis: Studies have shown that Teriflunomide does

not impact the viability of primary microglia and has no effect on their phagocytic activity.[1]

[2]

Downregulation of Co-stimulatory Molecules: Teriflunomide has been observed to

downregulate the surface expression of the co-stimulatory molecule CD86 in a

concentration- and time-dependent manner.[3][5]

Quantitative Data Summary
The following tables summarize the quantitative effects of Teriflunomide on primary microglia

as reported in the literature.

Table 1: Effect of Teriflunomide on Microglial Proliferation

Concentration
Effect on
Proliferation

Cell Type Reference

5 µM ~30% reduction

Primary rat microglia

in mixed glial cell

cultures

[3][5]

0.25–1 µM No significant impact Primary rat microglia [3][5]

Table 2: Effect of Teriflunomide on Cytokine and Mediator Production in Activated Primary

Microglia
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Cytokine/Mediator Effect
Concentration
Range

Reference

Interleukin-6 (IL-6) Decreased 0.8–25 µM [1]

IFNγ-induced protein-

10 (IP-10/CXCL10)
Decreased 0.8–25 µM [1]

Monocyte

chemoattractant

protein-1 (MCP-

1/CCL2)

Decreased 0.8–25 µM [1]

Interleukin-12p40 (IL-

12p40)
Decreased 0.8–25 µM [1]

Nitrite Decreased 0.8–25 µM [1]

Interleukin-10 (IL-10) Increased 0.8–25 µM [1]

CXCL10 3-fold decrease Not specified [6]

CCL2 2.5-fold decrease Not specified [6]

IL-6 2.2-fold decrease Not specified [6]

Signaling Pathways
The primary mechanism of Teriflunomide's action on proliferating cells is the inhibition of

DHODH. This enzyme is a key component of the de novo pyrimidine synthesis pathway, which

is essential for DNA and RNA synthesis in rapidly dividing cells. By blocking DHODH,

Teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest. Interestingly, some

studies suggest that the anti-inflammatory effects of Teriflunomide on microglia may be

independent of DHODH inhibition and do not appear to involve the NF-κB signaling pathway.[3]

[7]

Teriflunomide's Primary Mechanism of Action

Teriflunomide Dihydroorotate
Dehydrogenase (DHODH)

Inhibits De Novo Pyrimidine
Synthesis

Catalyzes Pyrimidine Pool
(dUMP, dCTP, dTTP) DNA/RNA Synthesis Microglial

Proliferation
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Click to download full resolution via product page

Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis and reducing microglial

proliferation.

Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal

mouse or rat pups.[8][9]

Materials:

Neonatal mouse or rat pups (P0-P2)

DMEM/F10 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Trypsin (0.25%)

DNase I

Poly-D-lysine (PDL) coated T75 flasks

Cell strainer (70 µm)

Procedure:

Euthanize neonatal pups and dissect the cerebral cortices in a sterile environment.

Mince the tissue and incubate with trypsin and DNase I at 37°C for 15 minutes to dissociate

the cells.

Neutralize trypsin with FBS-containing medium and gently triturate the tissue to obtain a

single-cell suspension.

Filter the cell suspension through a 70 µm cell strainer.

Centrifuge the cells, resuspend in culture medium, and count viable cells.
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Seed the mixed glial cells into PDL-coated T75 flasks.

Incubate at 37°C in a 5% CO₂ incubator. Change the medium after 24 hours and then every

3-4 days.

After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at

37°C.

Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh

medium for plating.
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Primary Microglia Isolation Workflow

Tissue Preparation

Mixed Glial Culture

Microglia Isolation

1. Cortical Dissection
(Neonatal Pups)

2. Mechanical Mincing

3. Enzymatic Digestion
(Trypsin/DNase I)

4. Mechanical Dissociation

5. Cell Filtering
(70 µm Strainer)

6. Seed Cells in
PDL-coated Flasks

7. Incubate (10-14 days)
for Astrocyte Confluency

8. Orbital Shaking
to Detach Microglia

9. Collect Supernatant

10. Centrifuge & Resuspend
for Plating

Click to download full resolution via product page

Caption: Workflow for the isolation and culture of primary microglia from neonatal rodent brains.
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Protocol 2: Teriflunomide Treatment of Primary Microglia
Materials:

Primary microglia cultured as described in Protocol 1

Teriflunomide stock solution (dissolved in DMSO)

Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for activation

Culture medium

Procedure:

Plate purified primary microglia at a desired density (e.g., 5 x 10⁴ cells/cm²) in appropriate

culture plates.

Allow cells to adhere and rest overnight.

Pre-treat the microglia with varying concentrations of Teriflunomide (e.g., 0.25 µM to 25 µM)

for 16-24 hours.[1] A vehicle control (DMSO) should be included.

Following pre-treatment, activate the microglia by adding LPS (e.g., 100 ng/mL) and/or IFNγ

(e.g., 50 ng/mL) to the culture medium.[3]

Incubate for the desired period (e.g., 24-72 hours) depending on the assay.

Collect the cell culture supernatant for cytokine analysis (ELISA, CBA) and lyse the cells for

protein or RNA analysis.

Protocol 3: Assessment of Microglial Proliferation
Materials:

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

Fixation and permeabilization buffers

Anti-BrdU antibody
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Flow cytometer

Procedure:

Treat mixed glial cultures or purified microglia with Teriflunomide as described in Protocol 2.

During the final 16 hours of culture, add BrdU (e.g., 10 µM) to the medium.[3]

Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for

the BrdU assay kit.

Stain the cells with an anti-BrdU antibody.

Analyze the percentage of BrdU-positive (proliferating) cells using a flow cytometer.

Protocol 4: Cytokine Secretion Assay
Materials:

ELISA kits or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., IL-6, IL-10, TNF-

α)

Spectrophotometer or flow cytometer

Procedure:

Collect the culture supernatants from Teriflunomide-treated and control microglia (from

Protocol 2).

Centrifuge the supernatants to remove any cellular debris.

Perform the ELISA or CBA according to the manufacturer's instructions to quantify the

concentration of secreted cytokines.

Normalize the cytokine concentrations to the total protein content of the corresponding cell

lysates if necessary.

These protocols and data provide a foundation for investigating the immunomodulatory effects

of Teriflunomide on primary microglia. Researchers can adapt these methods to address
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specific questions regarding neuroinflammation and the therapeutic potential of Teriflunomide
in CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194450?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

